molecular formula C14H15FN2O3S2 B12212020 N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12212020
M. Wt: 342.4 g/mol
InChI Key: KXAFSTSSWMNRIG-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a fused tetrahydrothienothiazole core with a 5,5-dioxide moiety. The 4-fluorobenzyl substituent at position 3 and the acetamide group at the ylidene position contribute to its unique electronic and steric properties. This compound is structurally related to sulfonamide and thiazolidinone derivatives, which are known for their pharmacological relevance in targeting enzymes and receptors .

Properties

Molecular Formula

C14H15FN2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H15FN2O3S2/c1-9(18)16-14-17(6-10-2-4-11(15)5-3-10)12-7-22(19,20)8-13(12)21-14/h2-5,12-13H,6-8H2,1H3

InChI Key

KXAFSTSSWMNRIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates. Solvents like acetonitrile, toluene, and dimethyl sulfoxide are often employed to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various cellular responses, such as inhibition of cell growth or induction of apoptosis, depending on the context and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight Key Features
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothienothiazole-5,5-dioxide 4-Fluorobenzyl, acetamide 370.438 High polarity due to sulfone groups; fluorinated benzyl enhances lipophilicity
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide Same core 3,4-Dimethoxyphenyl, acetamide 370.438 Methoxy groups increase electron density; reduced metabolic stability
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide Same core 2,4-Difluorophenyl, 4-fluorophenylacetamide 464.46 Dual fluorination enhances lipophilicity and bioavailability

Key Findings :

  • Electronic Effects : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog () exhibits electron-donating properties, which may reduce oxidative stability .
  • Bioactivity: Fluorinated derivatives (e.g., ) show enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogs, as seen in anti-inflammatory and antimicrobial studies .

Heterocyclic Acetamides with Divergent Cores

Table 2: Comparison with Other Heterocyclic Acetamides

Compound Name Core Structure Biological Activity Key Differences from Target Compound
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () Thiazole MAO inhibition (IC~50~ = 0.2–1 µM) Lacks sulfone groups; simpler thiazole core reduces polarity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () Triazole-thioether Anti-exudative (72% efficacy at 10 mg/kg) Triazole core introduces basicity; sulfanyl group differs from sulfone

Key Findings :

  • Sulfone-containing analogs generally exhibit higher metabolic stability than thioether or non-sulfonated compounds due to resistance to enzymatic oxidation .

Compounds with Alternative Heterocyclic Systems

Table 3: Comparison with Non-Acetamide Heterocycles

Compound Name Core Structure Key Functional Groups Relevance to Target Compound
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Thiadiazole-isoxazole Benzamide, isoxazole Demonstrates the role of fused heterocycles in enhancing rigidity and bioactivity
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate () Quinazoline-thioether Thioether, ester Highlights the trade-off between electron-withdrawing (sulfone) and electron-donating (thioether) groups

Key Findings :

  • The target compound’s sulfone groups provide stronger electron-withdrawing effects than thioethers (), which may improve interaction with positively charged enzyme residues .
  • Fused systems like thiadiazole-isoxazole () and tetrahydrothienothiazole dioxide (target compound) both confer conformational rigidity, but the latter’s sulfone groups offer additional polarity .

Biological Activity

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-thiazole core with a fluorobenzyl substituent. Its structural formula can be represented as follows:

C15H14FN2O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_2\text{O}_3\text{S}

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity particularly against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cancer Cell LineIC50 (µM)
MCF-712
A54918

Research into the mechanisms underlying the biological activity of this compound suggests multiple pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Flow cytometry analyses demonstrated that treatment with the compound causes cell cycle arrest in the G2/M phase, contributing to its anticancer effects.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

Recent studies have highlighted both in vitro and in vivo evaluations of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of various pathogenic bacteria and showed low cytotoxicity against human cells.
  • In Vivo Efficacy : In an animal model for breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as a therapeutic agent.

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